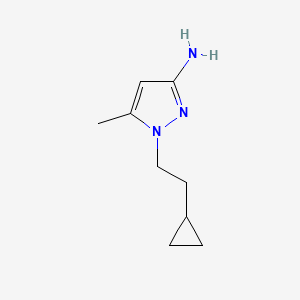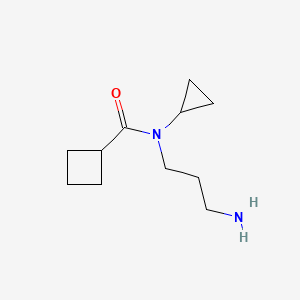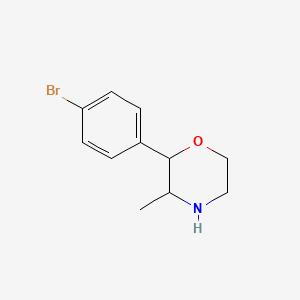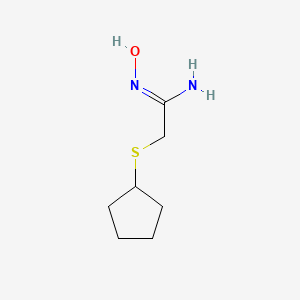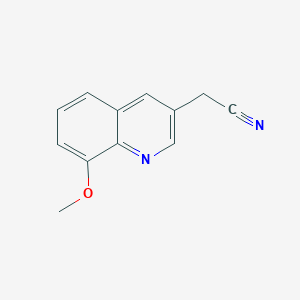
2-(8-Methoxyquinolin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methoxyquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 2-(8-Methoxyquinolin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .
Chemical Reactions Analysis
2-(8-Methoxyquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(8-Methoxyquinolin-3-yl)acetonitrile has several scientific research applications, including:
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Methoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, quinoline derivatives can interact with DNA and RNA, interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
2-(8-Methoxyquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used as an intermediate in the synthesis of various quinoline-based drugs and exhibits similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties, it is used in the formulation of antiseptics and disinfectants.
Quinoline N-oxide: This derivative is used in the study of oxidative stress and as a precursor in the synthesis of other quinoline-based compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
1421602-00-7 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(8-methoxyquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-11-4-2-3-10-7-9(5-6-13)8-14-12(10)11/h2-4,7-8H,5H2,1H3 |
InChI Key |
AGUYSHHDJMLNHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


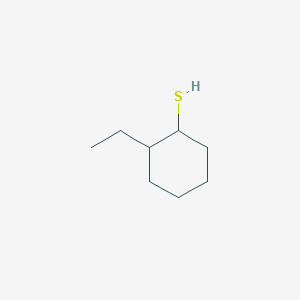

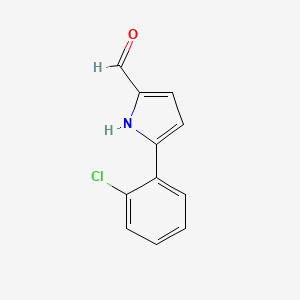


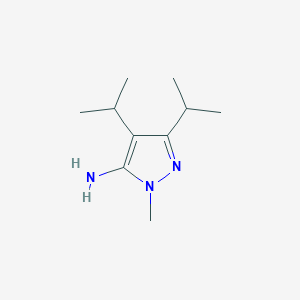
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)
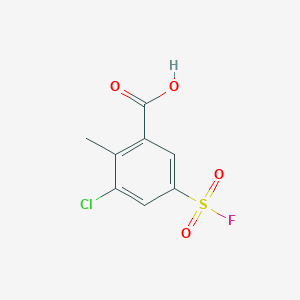
![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
